molecular formula C9H7F2NO B1308839 2-(2,4-Difluoro-3-methoxyphenyl)acetonitrile CAS No. 886499-36-1

2-(2,4-Difluoro-3-methoxyphenyl)acetonitrile

Cat. No.: B1308839
CAS No.: 886499-36-1
M. Wt: 183.15 g/mol
InChI Key: PIGPQZDSESOGIV-UHFFFAOYSA-N
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Description

2-(2,4-Difluoro-3-methoxyphenyl)acetonitrile is an organic compound with the molecular formula C9H7F2NO It is characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring, along with an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluoro-3-methoxyphenyl)acetonitrile typically involves the reaction of 2,4-difluoro-3-methoxybenzaldehyde with a suitable nitrile source under specific conditions. One common method is the use of a cyanomethylation reaction, where the aldehyde is treated with a cyanomethylating agent such as acetonitrile in the presence of a base like sodium hydride or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluoro-3-methoxyphenyl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

2-(2,4-Difluoro-3-methoxyphenyl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(2,4-Difluoro-3-methoxyphenyl)acetonitrile exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable tool in drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-Difluoro-3-methoxyphenyl)acetonitrile is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with other molecules. The presence of both fluorine atoms and a methoxy group provides a balance of electronic effects that can be exploited in various chemical reactions and applications .

Properties

IUPAC Name

2-(2,4-difluoro-3-methoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2NO/c1-13-9-7(10)3-2-6(4-5-12)8(9)11/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGPQZDSESOGIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)CC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001271450
Record name 2,4-Difluoro-3-methoxybenzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001271450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886499-36-1
Record name 2,4-Difluoro-3-methoxybenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886499-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Difluoro-3-methoxybenzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001271450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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